molecular formula C6H5NO4Se B14633410 Benzeneseleninic acid, 2-nitro- CAS No. 56790-59-1

Benzeneseleninic acid, 2-nitro-

Cat. No.: B14633410
CAS No.: 56790-59-1
M. Wt: 234.08 g/mol
InChI Key: LNJFIDXLARAFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneseleninic acid, 2-nitro- is an organic compound that belongs to the class of seleninic acids It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with a seleninic acid group (-SeO2H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneseleninic acid, 2-nitro- typically involves the nitration of benzeneseleninic acid. This can be achieved by reacting benzeneseleninic acid with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst . The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: While specific industrial production methods for benzeneseleninic acid, 2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.

Mechanism of Action

The mechanism of action of benzeneseleninic acid, 2-nitro- involves its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction processes, making it a useful reagent in various chemical transformations . The nitro group can also influence the reactivity of the compound, allowing it to participate in a range of reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: Benzeneseleninic acid, 2-nitro- is unique due to the presence of both the seleninic acid and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and other applications .

Properties

CAS No.

56790-59-1

Molecular Formula

C6H5NO4Se

Molecular Weight

234.08 g/mol

IUPAC Name

2-nitrobenzeneseleninic acid

InChI

InChI=1S/C6H5NO4Se/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11)

InChI Key

LNJFIDXLARAFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.